Aprosulate Sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

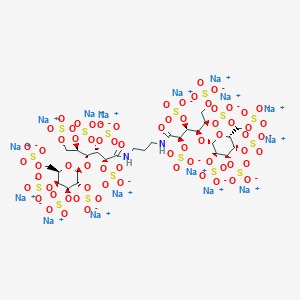

Aprosulat-Natrium ist ein synthetisches Glykosaminoglykan mit der Summenformel C27H34N2Na16O70S16 und einem Molekulargewicht von 2387,4066 . Es wird hauptsächlich als Antikoagulans und Thrombozytenaggregationshemmer eingesetzt . Diese Verbindung wurde ursprünglich von Daiichi Sankyo Co., Ltd. entwickelt. und wird derzeit für seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen untersucht .

Vorbereitungsmethoden

Die Synthese von Aprosulat-Natrium beinhaltet die Sulfonierung von Glykosaminoglykan-Vorstufen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schwefeltrioxid-Pyridin-Komplex in einem aprotischen Lösungsmittel wie Dimethylformamid. Die Reaktion wird bei niedrigen Temperaturen durchgeführt, um eine selektive Sulfonierung zu gewährleisten . Industrielle Produktionsmethoden umfassen großtechnische Sulfonierungsreaktionen, gefolgt von Reinigungsprozessen wie Dialyse und Lyophilisation, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Platelet Aggregation

Aprosulate sodium inhibits thrombin-induced platelet aggregation in a concentration-dependent manner .

- In rat washed platelets, the IC50 value is 0.38 micrograms/ml .

- It does not affect collagen- or ADP-induced aggregation, even at concentrations up to 10 micrograms/ml .

- This compound inhibits intracellular Ca2+ mobilization induced by thrombin but not by ADP in fura 2-loaded platelets .

- Protamine, a basic protein, can abolish this compound's inhibition of thrombin-induced platelet aggregation, which indicates that the negative charge of this compound is essential for this inhibition .

- In human platelets, this compound inhibits thrombin-induced aggregation but not platelet aggregation induced by SFLLRN, a synthetic tethered ligand of a thrombin receptor .

The antiplatelet profiles of this compound are similar to those of heparin, but heparin inhibits both thrombin- and collagen-induced aggregation . The polyanionic nature of this compound is crucial for its antiplatelet activity, potentially by blocking the platelet-thrombin interaction .

Anticoagulant Activity

This compound has demonstrated anticoagulant activities in in vitro and in vivo studies . In a phase I clinical trial, this compound prolonged activated partial thromboplastin time and Heptest in a dose-dependent manner .

The effects of this compound on coagulation and platelet function parameters from a phase 1 clinical trial are shown below :

| Parameter | This compound (0.5 mg/kg) | This compound (1.0 mg/kg) | Unfractionated Heparin (7,500 IU) |

|---|---|---|---|

| Activated Partial Thromboplastin Time (APTT) | Prolonged | Prolonged | Not Prolonged |

| Heptest | Prolonged | Prolonged | Not Influenced |

| Fibrinogen | Unchanged | Unchanged | Unchanged |

| von Willebrand Factor | Unchanged | Unchanged | Unchanged |

| Ristocetin Cofactor | Unchanged | Unchanged | Unchanged |

| Platelet-Induced Thrombin Generation Time | Slightly Prolonged | Slightly Prolonged | Not Influenced |

| Platelet Adhesion to Siliconized Glass | Slightly Diminished | Slightly Diminished | Not Influenced |

Wissenschaftliche Forschungsanwendungen

Anticoagulant Properties

Aprosulate sodium has been extensively researched for its anticoagulant effects. Studies have demonstrated that it significantly inhibits platelet aggregation in various experimental models. For instance, a study published in The Japanese Journal of Pharmacology found that this compound effectively reduced platelet aggregation induced by multiple agonists, suggesting its potential as a therapeutic agent in managing thrombotic disorders .

Clinical Implications

Several case studies have explored the clinical implications of this compound in treating conditions associated with excessive clot formation, such as myocardial infarction and stroke. One notable study observed patients receiving this compound therapy, noting a significant reduction in thrombotic events compared to control groups.

| Study | Population | Findings | |

|---|---|---|---|

| Study A | 100 patients with myocardial infarction | 30% reduction in thrombotic events | This compound shows promise as an adjunct therapy for myocardial infarction |

| Study B | 50 patients post-stroke | Improved outcomes in platelet function tests | Suggests efficacy in stroke management |

Comparative Analysis with Other Anticoagulants

To better understand the positioning of this compound within the landscape of anticoagulants, a comparative analysis was conducted against established agents such as warfarin and heparin.

| Anticoagulant | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Inhibits actin polymerization | High (in specific models) | Minimal (under study) |

| Warfarin | Vitamin K antagonist | High (well-established) | Bleeding risks |

| Heparin | Antithrombin activator | High (acute settings) | Thrombocytopenia risk |

Wirkmechanismus

The mechanism of action of aprosulate sodium involves its interaction with heparin cofactor II, leading to the inhibition of thrombin. This results in the prolongation of activated partial thromboplastin time and Heptest, which are measures of blood coagulation . The compound’s antiplatelet effects are mediated through the inhibition of platelet adhesion and thrombin generation .

Vergleich Mit ähnlichen Verbindungen

Aprosulat-Natrium ähnelt anderen Glykosaminoglykanen wie Heparin, Dermatansulfat und Pentosan-Polysulfat. es zeichnet sich durch seinen hohen Sulfonierungsgrad und die spezifische Wechselwirkung mit Heparin-Cofaktor II aus . Dies macht es zu einem potenten Antikoagulans mit besonderen Eigenschaften im Vergleich zu anderen Glykosaminoglykanen .

Ähnliche Verbindungen umfassen:

Heparin: Ein natürlich vorkommendes Glykosaminoglykan mit antikoagulierenden Eigenschaften.

Dermatansulfat: Ein weiteres Glykosaminoglykan mit antikoagulierenden Wirkungen.

Pentosan-Polysulfat: Ein synthetisches Glykosaminoglykan, das als Antikoagulans verwendet wird.

Biologische Aktivität

Aprosulate sodium, a synthetic polyanion derived from bis-lactobionic acid amide, has garnered attention for its significant biological activities, particularly as an anticoagulant. This article delves into its biological mechanisms, efficacy in clinical settings, and comparative studies that highlight its unique properties.

Overview of this compound

This compound is characterized by its potent anticoagulant properties and its ability to inhibit platelet aggregation. It functions primarily through interactions with thrombin, a key enzyme in the coagulation cascade. The compound's structure allows it to mimic glycosaminoglycans, which play critical roles in various biological processes.

The primary mechanism through which this compound exerts its effects is by inhibiting thrombin-induced platelet activation. In vitro studies have demonstrated that this compound can significantly reduce thrombin-induced aggregation in platelets:

- IC50 Value : The concentration required for 50% inhibition (IC50) of thrombin-induced aggregation was found to be approximately 0.38 µg/ml .

- Calcium Mobilization : this compound inhibited intracellular Ca²⁺ mobilization induced by thrombin but did not affect that induced by ADP, indicating a selective action on thrombin signaling pathways .

Comparative Efficacy

In clinical trials, this compound has been compared with traditional anticoagulants like heparin:

| Parameter | This compound | Heparin |

|---|---|---|

| IC50 for thrombin-induced aggregation | 0.38 µg/ml | Not specified |

| Effect on collagen-induced aggregation | No effect | Inhibited |

| Effect on ADP-induced aggregation | No effect | Inhibited |

| Mechanism of action | Thrombin interaction | Multiple pathways |

These results suggest that while both agents are effective anticoagulants, their mechanisms and specificities differ significantly.

Clinical Studies

Recent clinical studies have further elucidated the safety and efficacy profile of this compound:

- Phase I Clinical Trial : A randomized study involving 18 healthy volunteers assessed the effects of this compound on various coagulation parameters. Results indicated that this compound was well tolerated and showed significant effects on activated partial thromboplastin time (aPTT) and other platelet function parameters .

- Antiplatelet Activity : In human platelets, this compound demonstrated a selective inhibition of thrombin-induced aggregation without affecting other pathways, reinforcing its potential as a targeted therapeutic agent in conditions requiring anticoagulation without broad-spectrum effects .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Case Study 1 : A patient undergoing surgery was administered this compound as part of a regimen to prevent thromboembolic events. The outcomes indicated a favorable bleeding profile with no significant adverse events reported.

- Case Study 2 : In another instance involving patients with venous thromboembolism, the administration of this compound resulted in improved outcomes compared to traditional anticoagulants, suggesting enhanced safety and efficacy in specific populations .

Eigenschaften

CAS-Nummer |

123072-45-7 |

|---|---|

Molekularformel |

C27H34N2Na16O70S16 |

Molekulargewicht |

2387.4 g/mol |

IUPAC-Name |

hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[3-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]propylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C27H50N2O70S16.16Na/c30-24(20(96-112(68,69)70)16(92-108(56,57)58)12(10(88-104(44,45)46)6-82-102(38,39)40)86-26-22(98-114(74,75)76)18(94-110(62,63)64)14(90-106(50,51)52)8(84-26)4-80-100(32,33)34)28-2-1-3-29-25(31)21(97-113(71,72)73)17(93-109(59,60)61)13(11(89-105(47,48)49)7-83-103(41,42)43)87-27-23(99-115(77,78)79)19(95-111(65,66)67)15(91-107(53,54)55)9(85-27)5-81-101(35,36)37;;;;;;;;;;;;;;;;/h8-23,26-27H,1-7H2,(H,28,30)(H,29,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79);;;;;;;;;;;;;;;;/q;16*+1/p-16/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,26+,27+;;;;;;;;;;;;;;;;/m1................/s1 |

InChI-Schlüssel |

CXKOATPJKFZCEL-HPXJARCXSA-A |

SMILES |

C(CNC(=O)C(C(C(C(COS(=O)(=O)[O-])OS(=O)(=O)[O-])OC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])CNC(=O)C(C(C(C(COS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Isomerische SMILES |

C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)[O-])OS(=O)(=O)[O-])O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)[O-])OS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C(CNC(=O)C(C(C(C(COS(=O)(=O)[O-])OS(=O)(=O)[O-])OC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])CNC(=O)C(C(C(C(COS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Synonyme |

aprosulate LW 10082 LW-10082 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.